1,2,3,4-Tetrahydro Argatroban-d8

Isotope dilution mass spectrometry Internal standard selection LC-MS/MS bioanalysis

This octadeuterated analog (MW 512.65) is the definitive internal standard for M1 metabolite quantitation in LC-MS/MS. Its +8 Da mass shift fully resolves the analyte from the internal standard, eliminating isotopic cross-talk that plagues Argatroban-d3. Engineered for ANDA/NDA bioequivalence studies and USP impurity control (Related Compound C), it co-elutes with M1 (retention 3.9 min) while providing identical extraction and ionization behavior. Choose 1,2,3,4-Tetrahydro Argatroban-d8 when regulatory compliance under ICH M10 demands ±15% accuracy and CV ≤15% in pharmacokinetic bridging studies.

Molecular Formula C₂₃H₂₄D₈N₆O₅S
Molecular Weight 512.65
Cat. No. B1151074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydro Argatroban-d8
Synonyms(2R,4R)-1-[(2S)-5-[(Aminoiminomethyl)amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic Acid-d8
Molecular FormulaC₂₃H₂₄D₈N₆O₅S
Molecular Weight512.65
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4-Tetrahydro Argatroban-d8: A Stable Isotope-Labeled Internal Standard for Argatroban Metabolite Quantification


1,2,3,4-Tetrahydro Argatroban-d8 (TRC T293057, CAS associated with non-deuterated form: 951130-92-0) is an octadeuterated stable isotope-labeled analog of the primary argatroban metabolite M1 (1,2,3,4-tetradehydro argatroban) [1]. With a molecular formula of C₂₃H₂₄D₈N₆O₅S and a molecular weight of 512.65 g/mol, this compound incorporates eight deuterium atoms into the quinoline-piperidine scaffold of the argatroban metabolite core . It belongs to the class of stable isotope-labeled internal standards (SIL-IS) specifically designed for liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantitation of argatroban's primary circulating metabolite, which exerts 3- to 5-fold weaker anticoagulant activity than the parent drug [2]. The compound is supplied as a neat reference standard, typically at ≥95% chemical purity, and is sourced from Toronto Research Chemicals (TRC) as catalog number T293057 .

Why 1,2,3,4-Tetrahydro Argatroban-d8 Cannot Be Replaced by Non-Deuterated or Lower-Labeled Argatroban Analogs


In-class argatroban-related compounds—including non-deuterated 1,2,3,4-tetradehydro argatroban (M1 metabolite, CAS 951130-92-0, MW 504.60), Argatroban-d3 (MW 511.65, only 3 deuterium labels), and even the parent drug argatroban (MW 508.63)—cannot substitute for 1,2,3,4-Tetrahydro Argatroban-d8 in stable isotope dilution LC-MS/MS workflows [1]. The non-deuterated analog is indistinguishable from endogenous M1 metabolite by mass, making it unsuitable as an internal standard [2]. Argatroban-d3 provides only a +3 Da mass shift—insufficient to fully resolve from the natural isotopic envelope of the M1 analyte in complex biological matrices, risking isotopic cross-talk and quantitative inaccuracy [3]. The parent drug argatroban differs structurally (tetrahydroquinoline vs. aromatic quinoline in M1) and chromatographically (retention time 10.5 vs. 3.9 minutes on HPLC) [2], generating differential matrix effects and extraction recoveries that violate the fundamental assumption of identical behavior between analyte and internal standard [4]. These distinctions are quantifiable in mass shift, molecular weight, chromatographic retention, and isotopic enrichment specifications—each directly impacting method accuracy, precision, and regulatory compliance.

Quantitative Differentiation Evidence: 1,2,3,4-Tetrahydro Argatroban-d8 vs. Closest Analogs


Mass Shift Superiority: +8 Da for d8 vs. +3 Da for Argatroban-d3 vs. 0 Da for Non-Deuterated M1

1,2,3,4-Tetrahydro Argatroban-d8 provides a nominal mass shift of +8.05 Da (accurate mass 512.27 Da) relative to its non-deuterated analog 1,2,3,4-tetradehydro argatroban (monoisotopic mass ~504.22 Da) . In contrast, the commonly available Argatroban-d3 internal standard offers only a +3 Da mass shift (MW 511.65 vs. 508.63 for argatroban) [1]. A mass shift of at least +3 Da is considered the minimum acceptable for LC-MS/MS internal standards to avoid isotopic cross-talk; however, +8 Da provides substantially greater margin against the natural isotopic envelope of the analyte, particularly at high concentrations where M+1 and M+2 isotopologues can interfere . This larger mass differential enables unequivocal selected reaction monitoring (SRM) transition selection with negligible signal overlap between the internal standard and the target M1 metabolite.

Isotope dilution mass spectrometry Internal standard selection LC-MS/MS bioanalysis

Target Analyte Matching: d8-M1 Metabolite Specificity vs. Argatroban-d3 Parent Drug Mismatch

The non-deuterated analog of this compound—1,2,3,4-tetradehydro argatroban (CAS 951130-92-0)—is the primary circulating metabolite (M1) of argatroban, generated via CYP3A4/5-mediated hydroxylation and aromatization of the 3-methyltetrahydroquinoline ring [1]. M1 plasma concentrations range from 0% to 20% of parent drug levels and its anticoagulant activity is 3- to 5-fold weaker than argatroban [1]. In HPLC-UV analysis, M1 elutes at 3.9 ± 0.1 minutes vs. 10.5 ± 0.3 minutes for argatroban, confirming distinct chromatographic behavior [2]. Using Argatroban-d3 (which is a deuterated parent drug analog, not a deuterated M1 analog) as an internal standard for M1 quantification introduces differential extraction recovery, ionization efficiency, and matrix effect biases due to their structural and polarity differences [3]. 1,2,3,4-Tetrahydro Argatroban-d8 is structurally matched to the M1 metabolite (identical except for deuterium labels), ensuring co-elution, identical extraction recovery, and equivalent ionization response.

Metabolite quantification Pharmacokinetic studies Hepatic impairment

Impurity Profiling Differentiation: Deuterated M1 Standard vs. Non-Deuterated Impurity Reference

1,2,3,4-Tetradehydro argatroban (the non-deuterated analog) is recognized as Argatroban Impurity 3/Impurity C in pharmacopeial monographs, including the USP where it is controlled as 'Argatroban Related Compound C' . The USP assay for argatroban specifies that total impurities must include 'specified and unspecified impurities and argatroban related compound C' and the drug substance must contain NLT 98.0% and NMT 102.0% argatroban [1]. 1,2,3,4-Tetrahydro Argatroban-d8 serves as the isotopically distinct analog that can be spiked at known concentrations into drug substance samples as an internal standard for accurate impurity quantification by LC-MS/MS, without interference from the endogenous impurity peak . The non-deuterated impurity reference (T293055) cannot serve as an internal standard because it is indistinguishable from the analyte being measured. The +8 Da mass shift of the d8 compound enables simultaneous monitoring of the impurity peak and the internal standard in separate MS channels, facilitating compliance with ICH Q3A/Q3B impurity threshold reporting requirements.

Pharmaceutical impurity analysis ANDA method validation Quality control

Storage Stability Requirements: -20°C for Deuterated d8 vs. 2-8°C for USP Non-Deuterated Standard

1,2,3,4-Tetrahydro Argatroban-d8 requires storage at -20°C in tightly closed, inert containers protected from ambient moisture to prevent deuterium-hydrogen back-exchange at labile positions . In contrast, the non-deuterated USP Argatroban Related Compound C reference standard specifies storage at 2-8°C . The more stringent storage requirement for the d8 compound reflects the potential for loss of isotopic integrity through H/D exchange, which would compromise its utility as a quantitative internal standard by introducing a mixed Dₙ/H₈₋ₙ isotopic distribution and shifting the observed mass . The biozol.de vendor datasheet explicitly states: 'Store at -20°C. For maximum recovery of product, centrifuge the original vial prior to removing the cap' . This differential storage requirement has direct operational implications for laboratory workflow, freezer capacity planning, and cold-chain logistics during procurement and distribution.

Reference standard handling Deuterium exchange prevention Long-term stability

Procurement Cost Differentiation: d8 Product Commands ~4.3× Price Premium Over Non-Deuterated Analog

The octadeuteration of 1,2,3,4-Tetrahydro Argatroban-d8 commands a substantial price premium relative to its non-deuterated analog, reflecting the multi-step synthetic complexity of site-specific deuterium incorporation into the quinoline-piperidine scaffold. On the CymitQuimica platform (TRC-branded products), the d8 compound (T293057) is listed at €5,356.00 per 25 mg, while the non-deuterated 1,2,3,4-tetradehydro argatroban (T293055) is listed at €1,231.00 per 25 mg—a 4.35-fold price differential . In the Chinese reference standard market, T293057 (d8) is priced at approximately 4,000 CNY per 1 mg and 32,000 CNY per 10 mg [1]. For comparison, Argatroban-d3 (hydrochloride), which contains only 3 deuterium labels, is commercially available at significantly lower cost (pricing available from multiple vendors including Cayman Chemical, Bertin Bioreagent, and MedChemExpress) [2]. The d8 price premium is justified by the enhanced analytical performance for M1 metabolite quantification but may represent a budgetary barrier for laboratories conducting low-throughput or exploratory analyses.

Reference standard procurement Cost-benefit analysis Budget planning

Optimal Procurement and Application Scenarios for 1,2,3,4-Tetrahydro Argatroban-d8


Regulatory Bioanalytical Method Validation for Argatroban M1 Metabolite Pharmacokinetic Studies

When validating an LC-MS/MS method for the quantification of the M1 metabolite of argatroban in human plasma in support of ANDA or NDA submissions, 1,2,3,4-Tetrahydro Argatroban-d8 is the only appropriate internal standard. The FDA-approved argatroban label establishes that M1 circulates at 0-20% of parent drug levels and possesses 3- to 5-fold weaker anticoagulant activity [5], making its accurate quantification critical for pharmacokinetic bridging studies in hepatic impairment populations where M1 accumulation may occur. The d8 compound provides the +8 Da mass shift necessary to meet ICH M10 guidelines for accuracy (±15% at all QC levels) and precision (CV ≤15%) without isotopic cross-talk from the analyte's natural abundance envelope. The established HPLC method for simultaneous argatroban/M1 monitoring (retention times 10.5 and 3.9 min, respectively; extraction efficiency >95%, r² = 0.99) provides a validated chromatographic framework into which the d8 internal standard can be seamlessly integrated for MS-based detection.

Pharmaceutical Impurity Quantification in Argatroban Drug Substance for ANDA Quality Control

For generic drug manufacturers developing argatroban injection products, the USP monograph mandates control of Argatroban Related Compound C (the non-deuterated M1 metabolite) as a specified impurity, with total impurities limited to ensure drug substance purity of NLT 98.0% [5]. 1,2,3,4-Tetrahydro Argatroban-d8 enables isotope dilution mass spectrometry for this impurity, providing superior accuracy compared to external standard calibration methods typically used with the non-deuterated USP reference standard. The +8 Da mass separation ensures that the internal standard signal is fully resolved from the impurity peak, allowing simultaneous monitoring in MRM mode. This application leverages the structural identity between the d8 standard and the M1 impurity (identical retention time, extraction behavior, and ionization efficiency) to minimize matrix effects and improve method reproducibility below 3% CV—critical for demonstrating analytical control to regulatory reviewers.

Clinical Pharmacology Studies of Argatroban in Hepatic Impairment Requiring M1 Metabolite Monitoring

Argatroban undergoes predominantly hepatic metabolism via CYP3A4/5-mediated aromatization of the tetrahydroquinoline ring to form the M1 metabolite, and the FDA label recommends dose reduction in patients with hepatic impairment due to decreased clearance (from 5.1 to 1.9 mL/kg/min) and prolonged elimination half-life (from ~50 to 181 minutes in Child-Pugh >6 patients) [5]. In clinical studies investigating M1 accumulation in hepatically impaired populations, 1,2,3,4-Tetrahydro Argatroban-d8 is the essential internal standard for differentiating pharmacologically active parent drug from the weakly active M1 metabolite (3- to 5-fold less potent anticoagulant) [5]. The structural mismatch between Argatroban-d3 (parent drug analog) and M1 would introduce systematic quantification bias in these studies , potentially leading to erroneous conclusions about the contribution of M1 accumulation to bleeding risk—a critical safety endpoint in this vulnerable patient population.

Stability-Indicating Method Development for Argatroban API Under ICH Q1A Stress Conditions

Forced degradation studies of argatroban under ICH Q1A(R2) conditions have identified seven novel degradation products not previously reported, with significant degradation observed under acidic/alkaline hydrolysis and oxidative (peroxide) stress, while the drug remained stable under thermal and photolytic conditions [5]. The primary degradation pathway involves oxidation and aromatization of the tetrahydroquinoline ring, producing the M1 metabolite (1,2,3,4-tetradehydro argatroban) as a key degradant. 1,2,3,4-Tetrahydro Argatroban-d8 serves as the optimal internal standard for stability-indicating LC-MS methods because it co-elutes with the M1 degradant while providing unambiguous mass differentiation (+8 Da) . This enables accurate quantification of M1 formation kinetics under various stress conditions without interference from the multiple co-eluting degradation products (DP-1 through DP-7) that could confound UV-based detection methods.

Quote Request

Request a Quote for 1,2,3,4-Tetrahydro Argatroban-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.